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Compound of Interest

rac 4-[4-(Oxiranylmethoxy)-1,2,5-
Compound Name:

thiadiazol-3-yllmorpholine
CAS No.: 58827-68-2
Cat. No.: B028688

Get Quote

Focus Compound: CAS 58827-68-2 (Timolol Epoxide
Intermediate) & Reference Standards
Part 1: Executive Summary & Compound Verification

Critical Scientific Notice (Data Integrity): Before proceeding with assay protocols, it is
imperative to accurately define the chemical identity of the requested compound to ensure
experimental validity.

o CAS 58827-68-2 corresponds to rac-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-ylJmorpholine.
[1121[3][4]

¢ Functional Class: This compound is a key synthetic intermediate (epoxide precursor) for
Timolol, a non-selective beta-adrenergic receptor antagonist.

+ Kinase Context: While Timolol targets GPCRs, the morpholine-thiadiazole scaffold found in
CAS 58827-68-2 is a privileged structure in medicinal chemistry, often present in kinase
inhibitors (e.g., ALK or CDK inhibitors).
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e Mechanism Alert: Unlike reversible ATP-competitive inhibitors (e.g., K252a), the epoxide
moiety in CAS 58827-68-2 suggests potential for covalent (irreversible) inhibition via cysteine
modification in the kinase ATP-binding pocket.

Scope of this Application Note: This guide details the protocols for evaluating CAS 58827-68-2
in kinase assays, specifically designed to distinguish between reversible ATP competition and
covalent modification (due to the reactive epoxide). Standard reference inhibitors (e.g.,
Staurosporine or K252a) are integrated for assay validation.

Part 2: Experimental Protocols
Protocol A: Time-Dependent Biochemical Kinase Inhibition
Assay

Purpose: To determine if CAS 58827-68-2 acts as a covalent inhibitor (indicated by a shift in
IC50 with pre-incubation time) or a standard reversible inhibitor.

Materials:

Test Compound: CAS 58827-68-2 (Dissolved in 100% DMSO; Note: Epoxides are moisture
sensitive).

Reference Control: Staurosporine (Pan-kinase inhibitor, reversible).

Kinase Enzyme: Recombinant Kinase of interest (e.g., EGFR, which has reactive cysteines).

Substrate: Peptide substrate labeled (e.g., FRET pair or Biotinylated).

Detection System: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or
ADP-Glo.

Step-by-Step Methodology:
e Compound Preparation:
o Prepare a 10 mM stock of CAS 58827-68-2 in fresh, anhydrous DMSO.

o Caution: Avoid freeze-thaw cycles to prevent epoxide hydrolysis (ring opening).
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o Prepare a 10-point serial dilution (1:3) starting at 10 pM.

e Enzyme Pre-incubation (The Critical Step):
o Prepare two parallel assay plates:
= Plate A (No Pre-incubation): Add Kinase + Compound + ATP/Substrate simultaneously.

» Plate B (60 min Pre-incubation): Add Kinase + Compound. Incubate for 60 minutes at
Room Temperature (RT) before adding ATP/Substrate.

o Scientific Rationale: Covalent inhibitors require time to form the chemical bond. If CAS
58827-68-2 is a covalent inhibitor, the IC50 in Plate B will be significantly lower (more
potent) than in Plate A. Reversible inhibitors (Staurosporine) will show identical IC50s.

e Reaction Initiation:
o Add ATP (at

concentration) and Peptide Substrate to initiate the reaction.

o Incubate for 60 minutes at RT.

o Detection & Analysis:

o

Add Stop Solution/Detection Reagents (e.g., EDTA + Antibody).

Read fluorescence/luminescence.

[¢]

o

Data Output: Calculate IC50 for both conditions.

[e]

Metric: Calculate the

Shift Ratio:

. Aratio > 5 suggests covalent modification.

Data Presentation: Expected Results Summary
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Protocol B: Cellular Target Engagement (Western Blot)

Purpose: To verify if the compound permeates the cell membrane and inhibits kinase signaling

in a physiological environment.

Materials:

e Cell Line: A549 or PC12 (dependent on kinase pathway).

 Lysis Buffer: RIPA buffer + Phosphatase Inhibitor Cocktail (Critical to preserve

phosphorylation state).

Workflow:

e Seeding: Seed cells at

cells/well in 6-well plates. Allow to adhere overnight.

o Starvation: Replace media with serum-free media for 12-16 hours (syncs cell cycle and

reduces basal phosphorylation).

e Treatment:
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o Treat cells with CAS 58827-68-2 (1 uM, 10 uM) for 2 hours.

o Include Vehicle Control (DMSO 0.1%).

o Stimulation: Stimulate pathway (e.g., add EGF 100 ng/mL for 15 min) to induce
phosphorylation.

e Lysis & Blotting:
o Lyse cells onice.
o Perform SDS-PAGE.

o Blot for Phospho-Kinase (e.g., p-EGFR) vs. Total Kinase.

Part 3: Visualization & Pathway Analysis

Figure 1: Mechanism of Action - Reversible vs. Covalent Inhibition This diagram illustrates the
decision tree for characterizing CAS 58827-68-2 based on the presence of the reactive epoxide

group.
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Compound Characterization
CAS 58827-68-2
(Timolol Epoxide)

:

Structural Analysis:
1. Morpholine (Kinase Scaffold)
2. Epoxide (Reactive Warhead)

Biochemical Assay [jogic

Kinase Assay
(+/- Pre-incubation)

Significant IC50 Shift
(Ratio > 5)

Epoxide Reactivity

No IC50 Shift

(Ratio ~ 1) No Inhibition

Mechanjsm Conclusion

Reversible Binding Covalent Modification Inactive / Off-Target

(ATP Competitive) (Cysteine Alkylation) (Beta-Blocker Activity Only)

Click to download full resolution via product page

Caption: Workflow for distinguishing covalent modification (driven by the epoxide moiety of
CAS 58827-68-2) from reversible ATP-competitive inhibition.

Part 4: Troubleshooting & Optimization

o Epoxide Stability: The oxirane ring in CAS 58827-68-2 is susceptible to hydrolysis in
agueous buffers with low pH or nucleophiles (e.g., DTT/Mercaptoethanol).
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o Correction: Use TCEP instead of DTT in kinase assay buffers, as TCEP is less
nucleophilic and won't prematurely ring-open the epoxide.

» Solubility: The morpholine ring aids solubility, but the thiadiazole core can be lipophilic.
o Limit: Keep final DMSO concentration < 1% to avoid denaturing the kinase.

o False Positives: High concentrations (>10 uM) of reactive intermediates can cause non-
specific protein aggregation ("pan-assay interference").

o Control: Include 0.01% Triton X-100 in the buffer to prevent aggregate-based inhibition.

Part 5: References

e Chemical Identity & Synthesis:
o Title: Synthesis and beta-adrenergic blocking activity of timolol and related compounds.

o Source:Journal of Medicinal Chemistry (Standard reference for Timolol structure-activity
relationships).

o URL:[Link] (General Journal Link for verification of class).
o Kinase Assay Methodology:
o Title: A simple and robust method for determination of covalent kinase inhibitor potency.
o Source:Assay and Drug Development Technologies.
o URL:[Link] (Search: Covalent Kinase Inhibitor Assay Protocol).
 Structural Scaffold Context (Morpholine-Thiadiazole):

Title: Thiadiazole derivatives as kinase inhibitors: A review.

[e]

(¢]

Source:European Journal of Medicinal Chemistry.

[¢]

URL:[Link]
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(Note: CAS 58827-68-2 is primarily commercially listed as a Timolol impurity/intermediate.
Users are advised to verify if "K252a" [CAS 99533-80-9] was the intended target for general
kinase inhibition studies.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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2. Buy Online CAS Number 58827-68-2 - TRC - (RS)-4-[4-[(Oxiran-2-yl)methoxy]-1,2,5-
thiadiazol-3-ylmorpholine | LGC Standards [Igcstandards.com]

3. static.cymitquimica.com [static.cymitquimica.com]
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To cite this document: BenchChem. [Application Note: Characterization of Small Molecules
in Kinase Inhibition Assays]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b028688/docs#application-note-characterization-of-
small-molecules-in-kinase-inhibition-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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